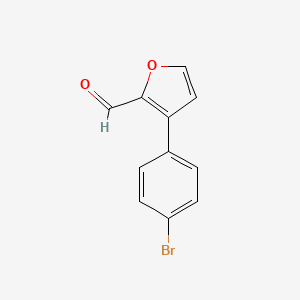
p-Bromophenylfurfural
Cat. No. B8425387
M. Wt: 251.08 g/mol
InChI Key: HAFKHPCDWLWIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06046229
Procedure details


In a 2-neck flask was placed 1,4-dibromobenzene (13.5 g, 57 mmol) with catalyst Pd(PPh3)4 and added 30 mL of benzene and 6 mL of 2 M Na2CO3 aqueous solution. The mixture was then added a methanol solution of dihydroxy-(2-(5-formyl-furyl))borane (2 g, 14 mmol) and heated at reflux for 12 hrs. TLC showed 2 fluorescent spots. The less polar spot was identified as desired dimer product. The mixture was extracted with ether. The combined ether extracts were dried with anhydrous MGSO4 and concentrated. Chromatograph yielded 30% of 1-bromo-4-(2-formylfuryl)benzene. 1H NMR (CDCl3, 200 MHz): δ6.82 (d, J=3.8 Hz, 1H), 7.29 (d, J=3.8 Hz, 1H), 7.45~7.72 (AA'BB', 4H), 9.64 (s, 1H).




[Compound]
Name
dihydroxy-(2-(5-formyl-furyl))borane
Quantity
2 g
Type
reactant
Reaction Step Two


Yield
30%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH:9]1C=C[CH:12]=[CH:11][CH:10]=1.[C:15]([O-:18])([O-])=O.[Na+].[Na+].C[OH:22]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]2[CH:11]=[CH:12][O:22][C:9]=2[CH:15]=[O:18])=[CH:3][CH:4]=1 |f:2.3.4,^1:26,28,47,66|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
[Compound]
|
Name
|
dihydroxy-(2-(5-formyl-furyl))borane
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 2-neck flask was placed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 12 hrs
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried with anhydrous MGSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(OC=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
